2-[N-(diphenylphosphinothioylamino)-C-methyl-carbonimidoyl]thiophene
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Overview
Description
2-[N-(diphenylphosphinothioylamino)-C-methyl-carbonimidoyl]thiophene is a complex organic compound with the molecular formula C18H17N2PS2. This compound is known for its unique structure, which includes a thiophene ring substituted with a diphenylphosphinothioylamino group and a methyl-carbonimidoyl group. It has various applications in scientific research, particularly in the fields of chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(diphenylphosphinothioylamino)-C-methyl-carbonimidoyl]thiophene typically involves the condensation of thiophene derivatives with diphenylphosphinothioylamine and methyl isocyanide. The reaction is carried out under controlled conditions, often requiring the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure purity and consistency, with stringent quality control measures in place to monitor the reaction conditions and final product .
Chemical Reactions Analysis
Types of Reactions
2-[N-(diphenylphosphinothioylamino)-C-methyl-carbonimidoyl]thiophene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring or the phosphinothioyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[N-(diphenylphosphinothioylamino)-C-methyl-carbonimidoyl]thiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 2-[N-(diphenylphosphinothioylamino)-C-methyl-carbonimidoyl]thiophene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(diphenylphosphinothioylamino)-C-methyl-carbonimidoyl]benzene
- 2-[N-(diphenylphosphinothioylamino)-C-methyl-carbonimidoyl]pyridine
- 2-[N-(diphenylphosphinothioylamino)-C-methyl-carbonimidoyl]furan
Uniqueness
2-[N-(diphenylphosphinothioylamino)-C-methyl-carbonimidoyl]thiophene is unique due to its thiophene ring, which imparts specific electronic and structural properties. This makes it particularly valuable in the development of organic electronic materials and as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C18H17N2PS2 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[(E)-N-(diphenylphosphinothioylamino)-C-methylcarbonimidoyl]thiophene |
InChI |
InChI=1S/C18H17N2PS2/c1-15(18-13-8-14-23-18)19-20-21(22,16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-14H,1H3,(H,20,22)/b19-15+ |
InChI Key |
CNQUDVKKNNPHTD-XDJHFCHBSA-N |
Isomeric SMILES |
C/C(=N\NP(=S)(C1=CC=CC=C1)C2=CC=CC=C2)/C3=CC=CS3 |
Canonical SMILES |
CC(=NNP(=S)(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CS3 |
Origin of Product |
United States |
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